molecular formula C4H9NO3S B3226320 (3S,4R)-4-amino-1,1-dioxothiolan-3-ol CAS No. 1254309-19-7

(3S,4R)-4-amino-1,1-dioxothiolan-3-ol

Cat. No. B3226320
CAS RN: 1254309-19-7
M. Wt: 151.19 g/mol
InChI Key: REXPOWCRPFUCHS-IUYQGCFVSA-N
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Description

(3S,4R)-4-amino-1,1-dioxothiolan-3-ol, commonly known as ADT-OH, is a sulfur-containing heterocyclic organic compound. It has gained significant attention in the scientific community due to its potential applications in drug development and as a tool for biochemical research. ADT-OH is a versatile molecule that can be synthesized using various methods and has a unique mechanism of action that makes it useful for studying protein-protein interactions.

Future Directions

: Bielawski, J., Pierce, J. S., Snider, J., Rembiesa, B., Szulc, Z. M., & Bielawska, A. (2009). Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Methods in Molecular Biology, 579, 443–444. DOI: 10.1007/978-1-60761-322-0_22

: Overview and Background. In Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Pharmacodynamic and Pharmacodynamic Properties of Antidepressant Drugs (p. 280). DOI: 10.3390/pharmaceutics17030280

: Crystal structure and Hirshfeld surface analysis of (3aR,4S,7S,7aS)-4,5,6,7-tetrahydro-3a,7-dihydroxy-4,7-epoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E,

properties

IUPAC Name

(3S,4R)-4-amino-1,1-dioxothiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXPOWCRPFUCHS-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CS1(=O)=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501195829
Record name Thiophene-3-ol, 4-aminotetrahydro-, 1,1-dioxide, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

214629-32-0
Record name Thiophene-3-ol, 4-aminotetrahydro-, 1,1-dioxide, (3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214629-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-3-ol, 4-aminotetrahydro-, 1,1-dioxide, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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